molecular formula C7H13Cl2N5 B6246537 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride CAS No. 121187-73-3

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride

Cat. No. B6246537
CAS RN: 121187-73-3
M. Wt: 238.1
InChI Key:
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Description

5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is an organic compound that has been studied in a variety of scientific research applications. This compound is a member of the pyrido[4,3-d]pyrimidine family, which consists of compounds with a six-member ring structure containing two nitrogen atoms. This compound is of interest due to its potential applications in a range of fields, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride has been studied for its potential applications in a range of scientific research areas. This compound has been found to be a useful reagent in the synthesis of other organic compounds, such as isoindolines and pyrido[3,2-b]pyridines. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been studied for its potential applications as a fluorescent dye, as well as a catalyst in the oxidation of alcohols.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is not yet fully understood. However, it is thought to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is believed that this compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound has been found to act as a catalyst in the oxidation of alcohols, likely due to its ability to donate electrons.
Biochemical and Physiological Effects
5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride has been studied for its potential effects on biochemical and physiological processes. In studies, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can have a range of effects, including increased cognitive function and improved muscle function. Additionally, this compound has been found to act as a catalyst in the oxidation of alcohols, which can lead to the formation of a range of products, including aldehydes, ketones, and carboxylic acids.

Advantages and Limitations for Lab Experiments

5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride has several advantages and limitations for use in lab experiments. One advantage of this compound is its relatively low cost and easy availability. Additionally, this compound can be synthesized in a variety of ways, making it a versatile reagent for use in lab experiments. However, this compound is also relatively unstable and can be degraded by light and heat. Additionally, due to its potential effects on biochemical and physiological processes, this compound should be used with caution in lab experiments.

Future Directions

5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride has potential applications in a range of scientific research areas. One potential future direction for research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of this compound, such as its use as a fluorescent dye and a catalyst in the oxidation of alcohols.

Synthesis Methods

5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride can be synthesized through a variety of methods. The most common route involves the reaction of 2,4-diaminopyrimidine with formaldehyde in an acid medium, followed by reaction with hydrochloric acid. This reaction yields the desired product in good yield. Other methods for the synthesis of this compound include the condensation of 2,4-diaminopyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, and the reaction of 2,4-diaminopyrimidine with formaldehyde in the presence of a catalyst, such as palladium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride involves the condensation of 2-aminopyridine with 2,4-dichloro-5-methylpyrimidine followed by reduction and salt formation.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloro-5-methylpyrimidine", "Sodium borohydride", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2,4-dichloro-5-methylpyrimidine in ethanol to form 5-methyl-2-(pyridin-2-yl)pyrimidine-4,6-diamine.", "Step 2: The product from step 1 is reduced with sodium borohydride in ethanol to form 5-methyl-2-(pyridin-2-yl)pyrimidine-4,6-diamine dihydrochloride.", "Step 3: The dihydrochloride salt from step 2 is treated with hydrochloric acid and water to form 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride." ] }

CAS RN

121187-73-3

Product Name

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride

Molecular Formula

C7H13Cl2N5

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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